1-(3,4-Difluorophenyl)-2-fluoroethan-1-one
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Overview
Description
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is an aromatic ketone with the molecular formula C8H6F2O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an additional fluorine atom on the ethanone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-(3,4-difluorophenyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of fluorinating agents like Selectfluor in a continuous flow setup ensures efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: This compound lacks the additional fluorine atom on the ethanone moiety.
1-(2,4-Difluorophenyl)-2-fluoroethan-1-one: This compound has the fluorine atoms in different positions on the phenyl ring.
1-(3,4-Difluorophenyl)-2-chloroethan-1-one: This compound has a chlorine atom instead of a fluorine atom on the ethanone moiety.
Uniqueness
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is unique due to the presence of three fluorine atoms, which enhance its reactivity and interaction with molecular targets. The specific arrangement of fluorine atoms also influences its chemical properties and reactivity, making it a valuable compound in various applications.
Biological Activity
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is a fluorinated aromatic ketone that has garnered attention in the fields of medicinal chemistry and biological research. The presence of fluorine atoms in its structure significantly influences its chemical reactivity and biological activity, making it a compound of interest for various applications, including drug development and biochemical studies.
- Molecular Formula : C9H8F3O
- Molecular Weight : Approximately 188.13 g/mol
- Structure : The compound features a phenyl group substituted with two fluorine atoms at the 3 and 4 positions and a fluoroethanone moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's capacity to form strong interactions with proteins and enzymes, which can lead to either inhibition or activation of enzymatic activity depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Interaction : It may interact with receptors linked to inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity across various domains:
- Pharmacological Potential : The compound has been studied for its potential as a precursor in synthesizing pharmaceutical agents targeting conditions like obesity, diabetes, and cancer .
- Enzyme Studies : It has been utilized in studies focusing on enzyme-catalyzed reactions, providing insights into metabolic pathways.
Case Studies and Research Findings
Several studies highlight the biological effects and therapeutic potential of this compound:
- Anti-inflammatory Effects : Research has demonstrated that compounds similar to this compound can inhibit monocyte chemoattractant protein-1 (MCP-1), a key player in inflammatory responses. This inhibition suggests that the compound could be beneficial in treating inflammatory disorders .
- Cancer Research : In vitro studies have shown that fluorinated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The exact role of this compound in these processes remains an area of active investigation.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C8H5F3O |
---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5F3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
InChI Key |
SKWRLISAPIHNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CF)F)F |
Origin of Product |
United States |
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